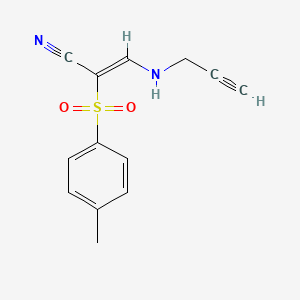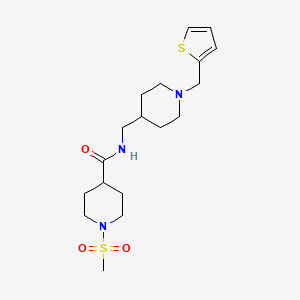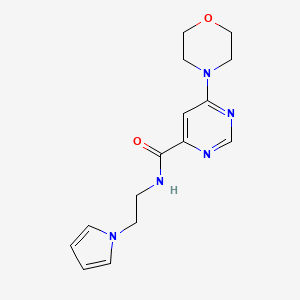
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide, commonly known as XMU-MP-1, is a small molecule inhibitor that has been extensively studied in the field of molecular biology. It is a potent and selective inhibitor of the protein kinase MST1, which plays a critical role in regulating cell growth, apoptosis, and autophagy.
Scientific Research Applications
Polyamides and Polyimides Incorporating Xanthene Units
Synthesis and Properties of Novel Polyamides : Research has led to the development of new aromatic polyamides containing xanthene units, offering promising characteristics such as high glass transition temperatures, thermal stability, and mechanical strength. These polyamides exhibit amorphous nature, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Such properties suggest their suitability for advanced material applications, including optically transparent films and components requiring high thermal resistance (Guo et al., 2015).
High-Performance Polyimides : Another study focuses on polyimides based on 9,9-disubstituted xanthene dianhydrides. These materials are noted for their lower dielectric constant, reduced moisture absorption, and lower coefficient of thermal expansion. Such attributes make them potentially valuable in the electronics industry for applications requiring materials with good mechanical properties and thermal stability (Trofimenko & Auman, 1994).
Applications in Organic Synthesis and Material Science
Xanthene Carboxamides as Indicators : The use of xanthene carboxamides as indicators for the titration of organolithium and organomagnesium compounds offers a simpler method to determine the titer of these highly reactive substances. This application is crucial for organic synthesis, where precise measurements of reactants are necessary for bond-forming reactions (Baccus, Davis, & Magnin, 2010).
Thermal Decomposition and Reactivity Studies : Computational studies have been conducted on xanthene and thioxanthene derivatives to understand their energetics and reactivity better. These studies contribute to the broader knowledge of heteropolycyclic compounds' molecular structures, electrostatic potential energy maps, and electronic properties, informing their potential applications in chemical synthesis and material science (Freitas, Gomes, & Ribeiro da Silva, 2013).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-20(23,11-12-25-2)13-21-19(22)18-14-7-3-5-9-16(14)24-17-10-6-4-8-15(17)18/h3-10,18,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAPJPBGNBDNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2884247.png)
![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)

![(Z)-3-(phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2884255.png)


![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)

